molecular formula C9H9NO2 B8361652 1-(Furo[2,3-c]pyridin-5-yl)ethanol

1-(Furo[2,3-c]pyridin-5-yl)ethanol

Cat. No. B8361652
M. Wt: 163.17 g/mol
InChI Key: IZFJZDCDTSRECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furo[2,3-c]pyridin-5-yl)ethanol is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Furo[2,3-c]pyridin-5-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Furo[2,3-c]pyridin-5-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(Furo[2,3-c]pyridin-5-yl)ethanol

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-furo[2,3-c]pyridin-5-ylethanol

InChI

InChI=1S/C9H9NO2/c1-6(11)8-4-7-2-3-12-9(7)5-10-8/h2-6,11H,1H3

InChI Key

IZFJZDCDTSRECN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C2C(=C1)C=CO2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under an argon atmosphere, furo[2,3-c]pyridine-5-carbaldehyde (488 mg, 3.31 mmol) was dissolved in tetrahydrofuran (11 mL), and added methylmagnesium bromide (5.5 mL (1.0 M in THF solution), 4.97 mmol) under ice-cold conditions. Then, the mixture was stirred at room temperature for 1.5 hours. The reaction solution was added 1N-aqueous solution of hydrochloric acid under ice-cold conditions, and then a saturated aqueous solution of sodium hydrogen carbonate was added. The reaction solution was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The obtained residue was purified by silica-gel column chromatography (hexane/ethyl acetate), and the title compound (356 mg (yield 66%)) was obtained as a yellow solid.
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488 mg
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11 mL
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Yield
66%

Synthesis routes and methods II

Procedure details

5-Acetylfuro[2,3-c]pyridine obtained in Example 4(2.42 g, 15.0 mmol) was dissolved in toluene (30 mL), and the solution was cooled to 0° C. To the cooled solution,16.0 mL (16.0 mmol) of 1.0 M solution of diisobutyl aluminum hydride in toluene solution was added, and the solution was stirred for 2 hours at the same temperature, the reaction mixture was then poured into 100 mL of a 5% ammonium chloride aqueous solution which had been cooled on ice, and it was extracted twice with 100 mL of ethyl acetate. After washing with 100 mL of saturated sodium bicarbonate aqueous solution and 100 mL of saturated saline water, the extract was concentrated to give 2.36 g of crude product. This product was purified by column chromatography on silica gel, giving 2.25 g (92.0% yield) of 5-(1-hydroxyethyl)furo[2,3-c]pyridine.
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2.42 g
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30 mL
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